molecular formula C9H12O3 B14657341 2,6-Dimethoxy-3-methylphenol CAS No. 52244-30-1

2,6-Dimethoxy-3-methylphenol

Cat. No.: B14657341
CAS No.: 52244-30-1
M. Wt: 168.19 g/mol
InChI Key: CACIHTRUBCBPJP-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-3-methylphenol is an organic compound with the molecular formula C9H12O3. It is a derivative of phenol, characterized by the presence of two methoxy groups (-OCH3) and one methyl group (-CH3) attached to the benzene ring. This compound is known for its aromatic properties and is used in various applications, including flavor and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-3-methylphenol typically involves the methylation of 2,6-dimethoxyphenol. One common method is the O-methylation process, where 2,6-dimethoxyphenol is treated with methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound may involve similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxy-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Corresponding alcohols or reduced phenolic derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

2,6-Dimethoxy-3-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the flavor and fragrance industry for its aromatic properties

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-3-methylphenol involves its interaction with various molecular targets. The compound’s phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other cellular processes. The methoxy and methyl groups may also contribute to the compound’s overall reactivity and biological effects .

Comparison with Similar Compounds

Uniqueness: 2,6-Dimethoxy-3-methylphenol is unique due to the specific positioning of its methoxy and methyl groups, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

52244-30-1

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2,6-dimethoxy-3-methylphenol

InChI

InChI=1S/C9H12O3/c1-6-4-5-7(11-2)8(10)9(6)12-3/h4-5,10H,1-3H3

InChI Key

CACIHTRUBCBPJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)O)OC

Origin of Product

United States

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